Ethylamine-N,N-d2
Overview
Description
Ethylamine-N,N-d2 is a useful research compound. Its molecular formula is C2H7N and its molecular weight is 47.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Biomass Decomposition and Energy Production
Biomass Decomposition and Fuel Research Ethylamine-N,N-d2, as a representative of aliphatic amines, plays a crucial role in biomass decomposition, particularly in the initial stages of biofuel production. Its reactions with radicals like H, CH3, and NH2 significantly influence the thermochemical and kinetic parameters in biomass decomposition. Ethylamine's behavior, especially the abstraction of a methylene H atom, dominates hydrogen loss, providing insights into the fuel's stability and reactivity, crucial for biofuel applications (Altarawneh et al., 2016).
Semiconductor Surface Interactions this compound's interactions with semiconductor surfaces like Si(1 0 0)-2 × 1 and Ge(1 0 0)-2 × 1 are pivotal in electronics and material science. Through density functional theory (DFT) and molecular orbital calculations, the intricate dynamics of ethylamine and its amines with these semiconductor surfaces have been elucidated. This knowledge is vital for semiconductor manufacturing and surface modification processes (Prayongpan & Greenlief, 2009).
Environmental and Industrial Applications
Biodegradable Chelating Agents In addressing environmental concerns, ethylamine derivatives like ethylenediaminetetraacetic acid (EDTA) and related compounds are being studied for their chelating properties. These agents are significant in industrial and agricultural sectors for treating pollutants, enhancing soil remediation, and improving metal ion management. The push towards biodegradable alternatives emphasizes the role of these compounds in sustainable practices (Pinto et al., 2014).
Pharmaceutical and Chemical Synthesis this compound's derivatives are integral in synthesizing platinum (II) compounds, demonstrating its versatility in forming complex structures crucial for various pharmaceutical applications. The study of these compounds extends to NMR spectroscopy and X-ray crystal structure analysis, showcasing their potential in drug development and material science (Castellano et al., 2008).
Properties
IUPAC Name |
N,N-dideuterioethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBJAOOMFDIB-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480332 | |
Record name | Ethylamine-N,N-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-45-9 | |
Record name | Ethylamine-N,N-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5852-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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